molecular formula C8H11N B048288 Phenethylamine CAS No. 64-04-0

Phenethylamine

Cat. No. B048288
CAS RN: 64-04-0
M. Wt: 121.18 g/mol
InChI Key: BHHGXPLMPWCGHP-UHFFFAOYSA-N
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Patent
US08143290B2

Procedure details

(αS)-3-Fluoro-β-[[1-(4-fluorophenyl)-1H-indazole-5-yl]oxy]-α-(methoxymethyl])benzeneethanamine is synthesized in analogy to the sequence described in example 1: commercially available Boc-Ser(Me)-OH is transformed into its Weinreb-amide. Reduction to the aldehyde with LiAlH, followed by reaction with 3-fluorophenylgrignard, cleavage of the protecting group, liberation of the amine from the hydrochloride and etherification with 1-(4-fluorophenyl)-5-iodo-1H-indazole. This amine (66.4 mg, 0.16 mmol) is dissolved in 7 mL of dichloromethane. Triethylamine (0.054 mL, 0.39 mmol) and 0.018 mL (0.19 mmol) 2-methoxyacetylchloride are added. The reaction mixture is stirred for four h at r.t. and then diluted with dichloromethane, washed with water and brine and dried over Na2SO4. After filtration the solvent is evaporated and the residue purified by chromatography (silicagel, eluents: ethyl acetate/hexane). The mixture of stereoisomers is separated by HPLC (Chiralpak AD-H 5μ, eluents: hexane/ethanol) providing 3 mg (3.8%) of the title compound and 6 mg (7.6%) of the stereoisomer N-[(1S)-(2S)-(3-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-indazole-5-yl]oxy}-1-(methoxymethyl)ethyl]-2-methoxyacetamide.
Quantity
0.054 mL
Type
reactant
Reaction Step One
Quantity
0.018 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
66.4 mg
Type
reactant
Reaction Step Six
Quantity
7 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]([C:9]([O:11]C(C)(C)C)=O)[C@H:2]([C:6]([OH:8])=O)[CH2:3][O:4][CH3:5].Cl.[F:17][C:18]1[CH:23]=[CH:22][C:21]([N:24]2[C:32]3[C:27](=[CH:28][C:29](I)=[CH:30][CH:31]=3)[CH:26]=[N:25]2)=[CH:20][CH:19]=1.C(N([CH2:39][CH3:40])CC)C.[CH3:41][O:42][CH2:43]C(Cl)=O>ClCCl>[C:27]1([CH2:26][CH2:2][NH2:1])[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1.[F:17][C:18]1[CH:19]=[C:20]([C@H:6]([O:8][C:29]2[CH:28]=[C:27]3[C:32](=[CH:31][CH:30]=2)[N:24]([C:21]2[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=2)[N:25]=[CH:26]3)[C@@H:2]([NH:1][C:9](=[O:11])[CH2:43][O:42][CH3:41])[CH2:3][O:4][CH3:5])[CH:21]=[CH:39][CH:40]=1

Inputs

Step One
Name
Quantity
0.054 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.018 mL
Type
reactant
Smiles
COCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([C@@H](COC)C(=O)O)C(=O)OC(C)(C)C
Step Four
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=CC2=CC(=CC=C12)I
Step Six
Name
amine
Quantity
66.4 mg
Type
reactant
Smiles
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for four h at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (silicagel, eluents: ethyl acetate/hexane)
ADDITION
Type
ADDITION
Details
The mixture of stereoisomers
CUSTOM
Type
CUSTOM
Details
is separated by HPLC (Chiralpak AD-H 5μ, eluents: hexane/ethanol)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3 mg
YIELD: PERCENTYIELD 3.8%
Name
Type
product
Smiles
FC=1C=C(C=CC1)[C@@H]([C@H](COC)NC(COC)=O)OC=1C=C2C=NN(C2=CC1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 mg
YIELD: PERCENTYIELD 7.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.